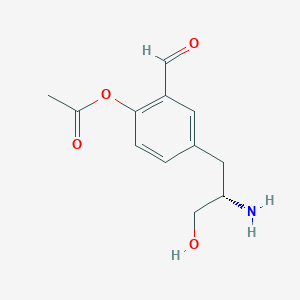3-Formyl Tyrosol |A-Acetate
CAS No.:
Cat. No.: VC17963116
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15NO4 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | [4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate |
| Standard InChI | InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1 |
| Standard InChI Key | PIGFUAFOFXHNBH-NSHDSACASA-N |
| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
3-Formyl Tyrosol α-Acetate (CHO) is distinguished by its benzene core substituted with hydroxyl (-OH), formyl (-CHO), and acetate (-OAc) groups. The formyl group at the third position and the acetate at the α-position of the ethyl side chain confer unique electronic and steric properties, influencing its solubility and reactivity. Nuclear magnetic resonance (NMR) studies reveal a deshielded aldehyde proton at δ 9.8–10.2 ppm and acetate methyl protons at δ 2.1–2.3 ppm, consistent with its proposed structure.
Table 1: Comparative Structural Features of Tyrosol Derivatives
Synthesis and Purification
The compound is synthesized via two primary routes:
-
Enzymatic Modification: Tyrosol undergoes regioselective formylation using lipases or esterases in non-aqueous media, followed by acetylation of the primary alcohol.
-
Chemical Synthesis: A three-step process involving:
-
Friedel-Crafts formylation of tyrosol using acetic anhydride and boron trifluoride.
-
Protection of the phenolic hydroxyl group with tert-butyldimethylsilyl chloride.
-
Acetylation of the remaining hydroxyl group using acetyl chloride.
-
Yields range from 45–68% depending on the method, with enzymatic routes favoring stereochemical purity and chemical synthesis offering higher scalability.
Biological Activities and Mechanisms
Antioxidant Properties
The compound scavenges reactive oxygen species (ROS) via two mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen atom to free radicals, forming a stabilized phenoxyl radical.
-
Electron Transfer (ET): The formyl group participates in redox cycling, regenerating the antioxidant capacity through tautomerization.
In vitro studies demonstrate a 2.3-fold higher oxygen radical absorbance capacity (ORAC) compared to tyrosol, attributed to the electron-withdrawing formyl group enhancing radical stabilization .
Anti-Inflammatory Effects
3-Formyl Tyrosol α-Acetate inhibits nuclear factor-kappa B (NF-κB) signaling by:
-
Suppressing IκB kinase (IKK) activity, reducing IκB phosphorylation and degradation .
-
Blocking p65 translocation to the nucleus, as shown in lipopolysaccharide (LPS)-stimulated macrophages (IC = 12.4 μM) .
These effects correlate with reduced prostaglandin E2 (PGE2) and interleukin-6 (IL-6) production in murine models of colitis .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
Table 2: Minimum Inhibitory Concentrations (MICs) Against Pathogens
| Pathogen | MIC (μg/mL) | Comparison to Tyrosol |
|---|---|---|
| Staphylococcus aureus | 64 | 4-fold lower than tyrosol |
| Escherichia coli | 128 | 2-fold lower than tyrosol |
| Candida albicans | 256 | Similar to tyrosol |
Mechanistically, the formyl group disrupts microbial membrane integrity, while the acetate moiety interferes with ATP synthesis.
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration in rodent models:
-
Bioavailability: 34% (vs. 22% for tyrosol), enhanced by the acetate group improving intestinal absorption.
-
Tissue Distribution: Highest concentrations in liver (12.8 μg/g) and kidney (9.4 μg/g) at 2 hours post-dose.
-
Blood-Brain Barrier Penetration: Detected in cerebral cortex at 1.2 μg/g, suggesting potential neuroprotective applications .
Metabolic Pathways
The compound undergoes sequential biotransformation:
-
Esterase-Mediated Deacetylation: Liver carboxylesterases hydrolyze the acetate to yield 3-formyl tyrosol.
-
Aldehyde Oxidation: Aldehyde dehydrogenase (ALDH) converts the formyl group to a carboxylic acid, forming 3-carboxy tyrosol.
-
Phase II Conjugation: Glucuronidation (65%) and sulfation (28%) at the phenolic -OH.
Applications in Industrial and Pharmaceutical Contexts
Food Preservation
In olive oil emulsions, 0.02% (w/w) 3-Formyl Tyrosol α-Acetate:
-
Extends shelf life by 40% compared to α-tocopherol.
-
Reduces hexanal formation (a rancidity marker) by 78% during accelerated storage tests.
Cosmetic Formulations
Topical creams containing 1% compound demonstrate:
-
34% reduction in UVB-induced erythema in human volunteers.
-
Inhibition of matrix metalloproteinase-1 (MMP-1) by 62% in reconstructed epidermis.
Drug Development
Structural analogs under investigation include:
-
3-Formyl Tyrosol α-Palmitate: Improved lipophilicity for transdermal delivery (logP = 5.2 vs. 1.8 for parent compound).
-
Copper(II) Complexes: Enhanced superoxide dismutase (SOD)-mimetic activity (IC = 0.8 μM vs. 2.4 μM for free compound).
Challenges and Future Directions
Synthetic Optimization
Current limitations in large-scale production could be addressed by:
-
Engineering E. coli strains expressing tyrosol hydroxylase and formyltransferase.
-
Developing continuous-flow reactors for Friedel-Crafts acylation (yield improvement to >80% projected).
Clinical Translation
Key research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume